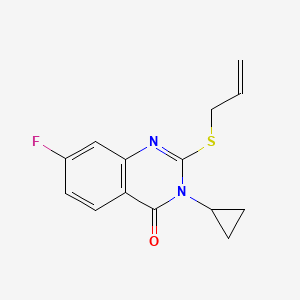

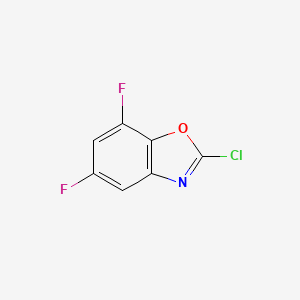

![molecular formula C9H10N2O4S2 B2982751 2-[Bis(methylsulfonyl)amino]benzonitrile CAS No. 235100-91-1](/img/structure/B2982751.png)

2-[Bis(methylsulfonyl)amino]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[Bis(methylsulfonyl)amino]benzonitrile, also known as BMSB, is a versatile compound that has been widely studied due to its unique properties. It has a molecular weight of 274.32 . The IUPAC name for this compound is N-(2-cyanophenyl)-N-(methylsulfonyl)methanesulfonamide .

Molecular Structure Analysis

The molecular formula of 2-[Bis(methylsulfonyl)amino]benzonitrile is C9H10N2O4S2 . The InChI code for this compound is 1S/C9H10N2O4S2/c1-16(12,13)11(17(2,14)15)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 .Physical And Chemical Properties Analysis

2-[Bis(methylsulfonyl)amino]benzonitrile is a white to yellow solid . The compound should be stored at a temperature of +4°C . The shipping temperature is room temperature .Scientific Research Applications

Novel Sulfonated Membranes for Dye Treatment

Research has demonstrated the development of novel sulfonated thin-film composite nanofiltration membranes that show improved water flux and effective treatment of dye solutions. These membranes, incorporating sulfonated aromatic diamine monomers, exhibit enhanced surface hydrophilicity and dye rejection capabilities without compromising water permeation, which could have significant implications for wastewater treatment and environmental remediation processes (Yang Liu et al., 2012).

Synthesis of Benzonitriles

Another study outlines a mild and efficient method for synthesizing benzonitriles from phenylacetic acids using bis(2-methoxyethyl)aminosulfur trifluoride. This process extends to the synthesis of phenylacetonitriles, highlighting a versatile approach in organic synthesis that could be applicable in creating various nitrile-containing compounds for pharmaceuticals, agrochemicals, and materials science (C. Kangani et al., 2008).

Fluorescent Scaffolds and Probes

In the field of fluorescence materials, a series of 2,6-bis[aryl(alkyl)sulfonyl]anilines were synthesized and found to exhibit high fluorescence emissions in the solid state. These compounds, showing well-defined intramolecular hydrogen bonds, serve as solid-state fluorescent materials with potential applications in optical materials, sensors, and bioimaging technologies (Teruo Beppu et al., 2014).

Peptide Synthesis

The development of a novel safety-catch anchoring linkage for the synthesis of peptide amides using a Boc/Fmoc strategy showcases the role of specific sulfur-containing compounds in facilitating peptide bond formation. This research has potential implications for the development of therapeutic peptides and the study of protein functions (M. Patek et al., 1991).

Polyamides and Poly(amide-imide)s Synthesis

A study on the synthesis of polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile underlines the importance of nitrile-functionalized compounds in creating high-performance polymers. These polymers exhibit desirable properties such as high thermal stability and solubility in polar solvents, making them suitable for advanced material applications (A. Saxena et al., 2003).

Safety and Hazards

properties

IUPAC Name |

N-(2-cyanophenyl)-N-methylsulfonylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S2/c1-16(12,13)11(17(2,14)15)9-6-4-3-5-8(9)7-10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIXEXYWRAYERZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(C1=CC=CC=C1C#N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

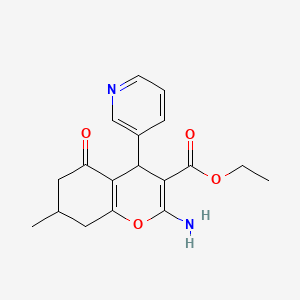

![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2982669.png)

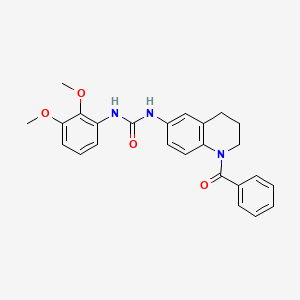

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2982673.png)

![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxy-1-propanamine hydrochloride](/img/no-structure.png)

![N-(2-methoxyethyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2982675.png)

![5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B2982683.png)

![N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2982688.png)

![Benzo[c][2,1]benzoxathiine 6,6-dioxide](/img/structure/B2982691.png)